molecular formula C11H15ClN2 B11798640 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine

6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11798640
M. Wt: 210.70 g/mol
InChI Key: PDSCVGKSNGOIAT-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a 1-methylpyrrolidin-2-yl group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The starting materials are passed through a column packed with a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of both the chlorine atom and the 1-methylpyrrolidin-2-yl group, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

6-chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H15ClN2/c1-8-9(5-6-11(12)13-8)10-4-3-7-14(10)2/h5-6,10H,3-4,7H2,1-2H3

InChI Key

PDSCVGKSNGOIAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2CCCN2C

Origin of Product

United States

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